(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one
Description
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2OS2/c15-10-2-1-8(12(16)6-10)5-9-7-19-14-11(13(9)17)3-4-18-14/h1-6H,7H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQLPCAHPJSBS-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
3-(Trifluoromethyl)benzylamine: Used in the preparation of substituted purines.
Uniqueness
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is unique due to its thieno[2,3-b]thiopyran ring system and the presence of the 2,4-dichlorophenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a synthetic compound known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a thieno[2,3-b]thiopyran core, which is significant for its biological interactions. The presence of a dichlorophenyl group enhances its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | (5Z)-5-[(2,4-dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
| CAS Number | 478246-96-7 |
| Molecular Formula | C14H8Cl2OS2 |
| Molar Mass | 303.25 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. These interactions may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptor Binding: It could bind to receptors modulating cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown effectiveness against several cancer cell lines:
- Cytotoxicity: In vitro studies indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 1 µM to 3 µM depending on the specific cell type tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 1.5 |
| A549 (Lung) | 2.0 |
| HeLa (Cervical) | 3.0 |
Kinase Inhibition
The compound has been evaluated for its inhibitory activity against several kinases:
- Kinase Profiling: It was tested against key kinases such as CDK9 and GSK-3β. Preliminary results suggest moderate inhibitory effects, indicating potential as a therapeutic agent in kinase-related diseases .
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers investigated the anticancer efficacy of this compound against multiple cancer cell lines. The study found that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 and A549 cells. The authors concluded that the compound's unique structure contributes to its potent anticancer activity .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its biological effects. It was found to modulate the expression of genes involved in apoptosis and cell cycle regulation. This suggests that this compound may function through multiple pathways to exert its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
